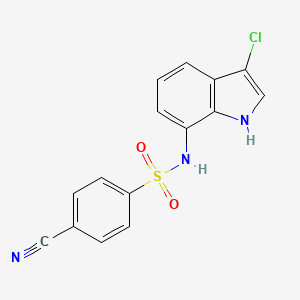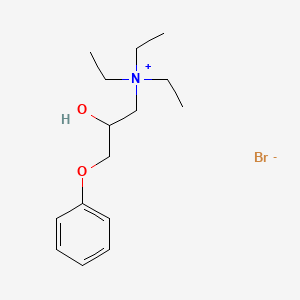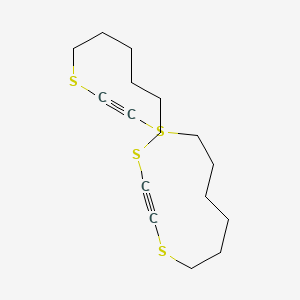
n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide: is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indole ring substituted with a chlorine atom at the 3-position and a sulfonamide group attached to a cyanobenzene moiety. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated indole is reacted with 4-cyanobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Potential use in the treatment of inflammatory diseases due to its ability to modulate immune responses.
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
- Applied in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide involves multiple pathways:
Cell Cycle Arrest: The compound can induce cell cycle arrest at the G1/S transition, thereby inhibiting cell proliferation.
Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Gene Expression Modulation: The compound can alter the expression levels of several genes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Indisulam: A sulfonamide compound with similar anticancer properties.
Methazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Ethoxzolamide: A sulfonamide derivative with diuretic and anticonvulsant properties.
Uniqueness:
- n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide is unique due to its specific substitution pattern on the indole ring and the presence of a cyanobenzene moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
165668-32-6 |
|---|---|
Formule moléculaire |
C15H10ClN3O2S |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-(3-chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H |
Clé InChI |
XIRQTZRAGLZGMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)NC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)

![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)



![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)

